molecular formula C5H9Cl B1315161 1-(Chloromethyl)-1-methylcyclopropane CAS No. 10523-77-0

1-(Chloromethyl)-1-methylcyclopropane

Cat. No.: B1315161
CAS No.: 10523-77-0
M. Wt: 104.58 g/mol
InChI Key: MWWLGISFTGYHRH-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a chloromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-methylcyclopropane can be synthesized through several methods. One common approach involves the chloromethylation of 1-methylcyclopropane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction proceeds under mild conditions, often at temperatures ranging from 0°C to 25°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like zinc chloride or aluminum chloride is common to facilitate the chloromethylation process .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1-methylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Alcohols, amines, thioethers.

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Methylcyclopropane.

Scientific Research Applications

Chemical Properties and Structure

1-(Chloromethyl)-1-methylcyclopropane (CMMC) has a unique cyclopropane structure characterized by a chloromethyl group, which enhances its electrophilic properties. The compound's formula is C5_5H9_9Cl, and it can undergo various chemical reactions such as substitution, oxidation, and reduction. These reactions allow the compound to serve as an intermediate in the synthesis of more complex molecules.

Types of Reactions

  • Substitution Reactions : The chloromethyl group can be substituted with nucleophiles (e.g., amines, alcohols).
  • Oxidation Reactions : Can be oxidized to form alcohols or carboxylic acids.
  • Reduction Reactions : Reduction yields the corresponding methyl derivative.

Common Reagents and Conditions

  • Substitution : Nucleophiles like sodium azide in polar aprotic solvents.
  • Oxidation : Using potassium permanganate or chromium trioxide.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride.

Medicinal Chemistry

One of the most promising applications of this compound is in the field of medicinal chemistry. Compounds derived from chloromethyl cyclopropanes have shown antiviral properties. For instance, research indicates that modifications of the chloromethyl group can enhance efficacy against respiratory syncytial virus (RSV), suggesting potential therapeutic applications for viral infections .

Case Study 1: Antiviral Compound Development
A recent study synthesized a series of chloromethyl cyclopropanes demonstrating promising activity against RSV. Modifications to the chloromethyl group significantly enhanced antiviral efficacy while maintaining low toxicity levels .

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for preparing more complex molecules. Its ability to undergo nucleophilic substitution allows for the introduction of various functional groups into the cyclopropane framework.

Case Study 2: Synthesis of Cyclopropyl-Based Pharmaceuticals
Research focused on using this compound as an intermediate led to successful nucleophilic substitutions that resulted in compounds with improved pharmacokinetic profiles compared to existing drugs .

Material Science

The unique structure of this compound also finds applications in material science. It can act as a monomer or cross-linking agent in polymer synthesis, enhancing mechanical properties and thermal stability.

Polymer Chemistry

The incorporation of this compound into polymer matrices could lead to the development of new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-methylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing for various substitution and addition reactions. The cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of more stable compounds .

Molecular Targets and Pathways:

Comparison with Similar Compounds

1-(Chloromethyl)-1-methylcyclopropane can be compared with other similar compounds such as:

Uniqueness: The combination of these substituents allows for a wide range of chemical transformations and applications in various fields .

Biological Activity

1-(Chloromethyl)-1-methylcyclopropane is a chemical compound that has garnered interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring structure with a chloromethyl group attached. This unique arrangement contributes to its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular processes, potential therapeutic applications, and toxicological implications.

  • Enzyme Interaction : Studies indicate that this compound may interact with specific enzymes, potentially inhibiting or activating their functions. For instance, it has been shown to affect cytochrome P450 enzymes which are crucial for drug metabolism and detoxification processes.
  • Cellular Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis. Research suggests that it can influence the phosphorylation states of proteins such as Akt and ERK, which are vital for cellular survival and growth.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways .
  • Neurotoxicity Assessment : Research has highlighted the neurotoxic potential of this compound, particularly in models assessing its impact on neuronal cells. It has been observed to disrupt mitochondrial function, leading to increased oxidative stress and subsequent cell death .
  • Metabolic Studies : Investigations into the metabolic pathways involving this compound reveal that it undergoes biotransformation via cytochrome P450 enzymes, producing metabolites that may also exhibit biological activity .

Data Tables

Biological Activity Effect Observed Study Reference
Cytotoxicity in cancer cellsInduces apoptosis
NeurotoxicityDisrupts mitochondrial function
Enzyme interactionInhibits cytochrome P450 activity

Properties

IUPAC Name

1-(chloromethyl)-1-methylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl/c1-5(4-6)2-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWLGISFTGYHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504854
Record name 1-(Chloromethyl)-1-methylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10523-77-0
Record name 1-(Chloromethyl)-1-methylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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